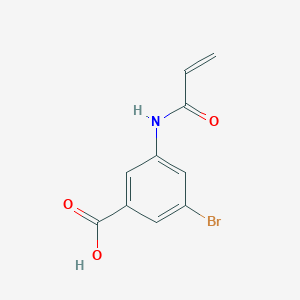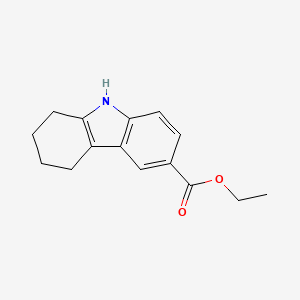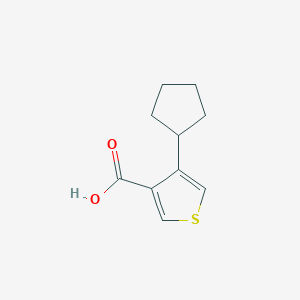![molecular formula C14H18N2O B6617771 (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine CAS No. 1546831-44-0](/img/structure/B6617771.png)
(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine (BEPMA) is an organic compound belonging to the class of amines. It is a colorless liquid that is soluble in water and other polar solvents. BEPMA has been studied extensively in the laboratory for its numerous applications in the fields of chemistry, biology, and medicine.
Wirkmechanismus
(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine has been shown to act as a reversible inhibitor of enzymes that are involved in the metabolism of drugs and other compounds. In particular, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. This compound has also been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. In addition, this compound has been shown to inhibit the activity of several other enzymes involved in the metabolism of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also a relatively stable compound and is soluble in water and other polar solvents. However, the use of this compound in laboratory experiments also has some limitations. It is a relatively reactive compound and can react with other compounds in the presence of a base. In addition, this compound is not very soluble in non-polar solvents.
Zukünftige Richtungen
The future of (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine research is promising. Further research is needed to better understand its mechanism of action and to develop new applications for it. Possible future directions for this compound research include: exploring its potential as a therapeutic agent for the treatment of various diseases; studying its ability to inhibit the activity of other enzymes involved in drug metabolism; exploring its potential as a reagent in the synthesis of other organic compounds; and studying its potential use as a tool in drug discovery and development.
Synthesemethoden
(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine can be synthesized from the reaction of benzyl bromide and ethyl pyrrolidine in the presence of a base such as sodium hydroxide. The reaction proceeds in two steps. First, the benzyl bromide undergoes an S_N2 reaction with the ethyl pyrrolidine to form a methylene bridge between the two compounds. This is followed by a nucleophilic substitution reaction to form this compound.
Wissenschaftliche Forschungsanwendungen
(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine has been studied extensively in the laboratory for its numerous applications in the fields of chemistry, biology, and medicine. It has been used as a synthetic intermediate in the synthesis of various pharmaceuticals, including anti-cancer drugs, antiviral drugs, and anticonvulsants. This compound has also been used as a reagent in the synthesis of other organic compounds such as amino acids, peptides, and nucleosides.
Eigenschaften
IUPAC Name |
1-(1-ethylpyrrol-2-yl)-N-phenylmethoxymethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-16-10-6-9-14(16)11-15-17-12-13-7-4-3-5-8-13/h3-10,15H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVPKZQNEBAMPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1CNOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers](/img/structure/B6617697.png)
![tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B6617712.png)


![N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-[1-(methylamino)ethyl]benzene-1-sulfonamide](/img/structure/B6617742.png)
![2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid](/img/structure/B6617758.png)






